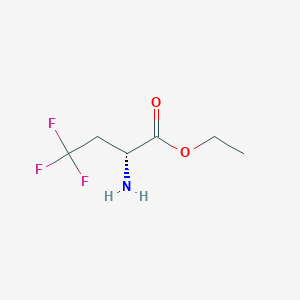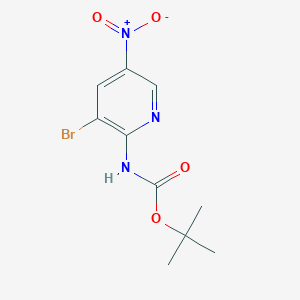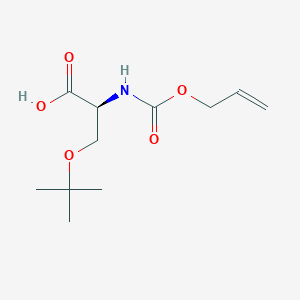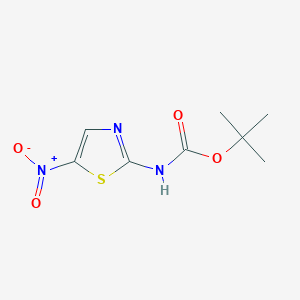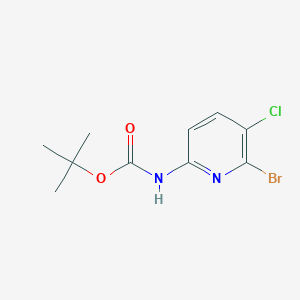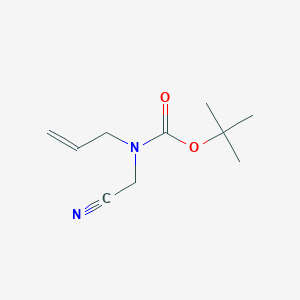
Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a prop-2-en-1-yl group attached to the carbamate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate typically involves the reaction of tert-butyl carbamate with cyanomethyl and prop-2-en-1-yl reagents under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of cyanomethyl bromide and prop-2-en-1-yl bromide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced carbamate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or prop-2-en-1-yl groups are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, organometallic reagents, aprotic solvents.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Reduced carbamate derivatives.
Substitution: Substituted carbamate derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-catalyzed reactions and to study the interactions between small molecules and biological macromolecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its unique structure allows for the exploration of novel pharmacophores and the optimization of drug-like properties.
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it a valuable component in various formulations.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor or modulator of enzymes, affecting their catalytic activity. The compound can also interact with receptors or ion channels, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Tert-butyl N-(cyanomethyl)-N-(prop-2-YN-1-YL)carbamate: This compound has a similar structure but with a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
Tert-butyl N-(cyanomethyl)-N-(but-2-EN-1-YL)carbamate: This compound features a but-2-en-1-yl group instead of a prop-2-en-1-yl group.
Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)urea: This compound has a urea moiety instead of a carbamate moiety.
Uniqueness: Tert-butyl N-(cyanomethyl)-N-(prop-2-EN-1-YL)carbamate is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the cyanomethyl and prop-2-en-1-yl groups allows for diverse chemical transformations and applications, distinguishing it from other similar compounds.
Propiedades
IUPAC Name |
tert-butyl N-(cyanomethyl)-N-prop-2-enylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h5H,1,7-8H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYHFSITLFSMEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[Bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid](/img/structure/B8147387.png)
![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[(2-aminoethyl)dithio]ethyl]hexahydro-2-oxo-, (3aS,4S,6aR)-](/img/structure/B8147390.png)
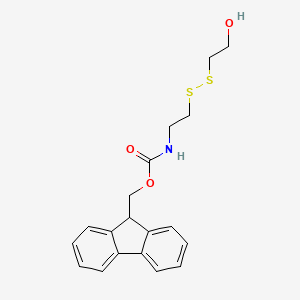
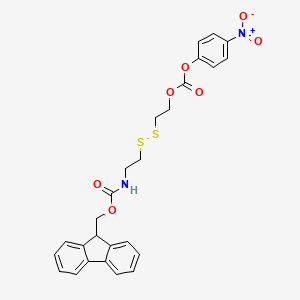
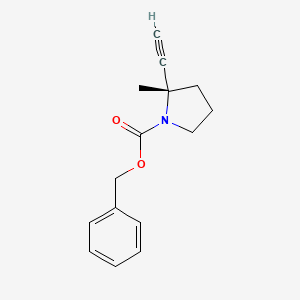
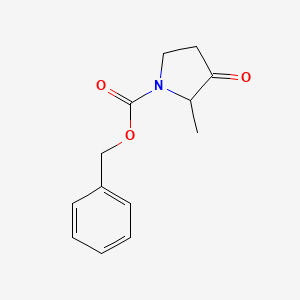
![N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-D-alanine](/img/structure/B8147415.png)
![tert-Butyl N-[(2S)-4,4,4-trifluoro-1-hydroxybutan-2-yl]carbamate](/img/structure/B8147425.png)
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-carbamic acid benzyl ester](/img/structure/B8147426.png)
